Product packaging for MC-VC-Pabc-mmae(Cat. No.:)

MC-VC-Pabc-mmae

Cat. No.: B12425397
M. Wt: 1318.6 g/mol
InChI Key: SQEKPGWTTOMKLO-HOKPPMCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing MC-VC-Pabc-MMAE within Antibody-Drug Conjugate (ADC) Research Paradigms

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as targeted therapy for treating cancer. creative-diagnostics.comcreative-biolabs.com ADCs are complex molecules composed of three main components: a monoclonal antibody (mAb) that binds to a specific target antigen on the surface of tumor cells, a highly potent cytotoxic agent (the payload), and a chemical linker that connects the antibody to the payload. creative-diagnostics.comresearchgate.net The this compound construct serves as the linker and payload portion of these conjugates. researchgate.netmedchemexpress.combroadpharm.com

The function of this compound within an ADC is a multi-step process designed for controlled drug release:

Targeting : The monoclonal antibody component of the ADC specifically binds to an antigen overexpressed on the surface of cancer cells. researchgate.net

Internalization : Upon binding, the entire ADC-antigen complex is internalized by the cancer cell, typically through a process called receptor-mediated endocytosis. creative-biolabs.commdpi.com The ADC is then trafficked into cellular compartments, eventually reaching the lysosome. mdpi.com

Cleavage and Release : Inside the lysosome, the linker is cleaved. This is where the specific design of the MC-VC-Pabc portion becomes critical. The valine-citrulline (VC) dipeptide is specifically designed to be a substrate for lysosomal proteases, such as cathepsin B, which are highly active in the tumor microenvironment and within cancer cells. biochempeg.comiris-biotech.de While initially designed for cathepsin B, studies have shown that other cysteine cathepsins can also cleave the VC linker. aacrjournals.orgnih.govaacrjournals.org

Self-Immolation : The cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) group triggers the "self-immolation" of the PABC spacer. iris-biotech.denih.gov This process involves a spontaneous 1,6-elimination reaction that releases the unmodified, fully active monomethyl auristatin E (MMAE) payload. nih.govresearchgate.netmdpi.com

Cytotoxic Action : Once released, MMAE, a potent anti-mitotic agent, binds to tubulin and inhibits its polymerization. creative-diagnostics.comtandfonline.com This disruption of the microtubule network leads to cell cycle arrest and ultimately induces programmed cell death (apoptosis). creative-diagnostics.com

The individual components of this compound are engineered to perform distinct functions, as detailed in the table below.

ComponentFull NameFunction within the ADC Construct
MCMaleimidocaproylActs as a spacer and provides the reactive group (maleimide) that covalently attaches the entire drug-linker construct to thiol groups on the antibody's cysteine residues. nih.govresearchgate.net
VCValine-CitrullineA dipeptide sequence that serves as a specific recognition site for cleavage by lysosomal proteases, primarily cathepsin B, which are abundant within target cancer cells. biochempeg.comiris-biotech.denih.gov
Pabcp-aminobenzyl carbamateA self-immolative spacer that, upon cleavage of the VC linker, spontaneously decomposes to release the unmodified MMAE payload. This "traceless" release is crucial for the drug's efficacy. iris-biotech.denih.govresearchgate.netgoogle.com
MMAEMonomethyl Auristatin EA highly potent synthetic analog of the natural product dolastatin 10. biochempeg.com It is the cytotoxic payload that kills cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. creative-diagnostics.comtandfonline.com

This intricate design ensures the ADC remains stable and inactive in systemic circulation, preventing premature release of the highly toxic payload, and only becomes activated upon reaching the target cancer cell. iris-biotech.denih.gov Several ADCs approved for clinical use utilize this valine-citrulline linker technology. creative-diagnostics.combiochempeg.comnih.gov

Historical Perspective of Cleavable Linker-Payload Systems in Biological Research

The concept of a "magic bullet" that could selectively target pathogens or diseased cells was first proposed by Paul Ehrlich in the early 20th century. biochempeg.com However, the practical development of such targeted therapies, particularly ADCs, faced numerous challenges for decades. The first generation of ADCs, developed in the 1990s, often employed linkers that were unstable in the bloodstream, such as certain hydrazone or disulfide linkers. biochempeg.com This instability led to the premature release of the cytotoxic drug before it could reach the tumor, resulting in significant off-target toxicity and a narrow therapeutic window. biochempeg.com

The limitations of early ADCs drove extensive research into linker chemistry, aiming to create a chemical bridge that was robust enough to remain intact in circulation but could be selectively broken under specific conditions within a cancer cell. emerypharma.comresearchgate.net This led to the development of second-generation ADCs featuring more advanced cleavable and non-cleavable linkers.

Cleavable linkers are designed to exploit the unique biochemical differences between the systemic circulation and the intracellular environment of tumor cells. biochempeg.comaxispharm.com Researchers began to focus on triggers for cleavage, including changes in pH (acid-labile linkers) and the presence of specific enzymes. biochempeg.com The development of enzyme-cleavable peptide linkers was a significant breakthrough. iris-biotech.denews-medical.net These linkers incorporate short peptide sequences that are substrates for proteases, such as cathepsins, which are highly concentrated in the lysosomes of cells and often overexpressed in tumors. biochempeg.comaxispharm.com

Early peptide linkers, such as Gly-Phe-Leu-Gly, showed promise but could be prone to causing ADC aggregation or exhibited slow drug release kinetics. iris-biotech.de The introduction of the valine-citrulline (VC) dipeptide by researchers like Dubowchik and Firestone marked a pivotal advancement in the field. biochempeg.commdpi.com The VC linker demonstrated superior plasma stability compared to earlier designs while being an excellent substrate for cathepsin B. nih.govaacrjournals.org The pairing of the VC linker with the PABC self-immolative spacer created a highly efficient and reliable system for intracellular drug release. nih.govmdpi.com This this compound system became an industry standard, incorporated into numerous successful ADCs and demonstrating the critical role that sophisticated linker design plays in the success of targeted therapeutics. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H107N11O15 B12425397 MC-VC-Pabc-mmae

Properties

Molecular Formula

C68H107N11O15

Molecular Weight

1318.6 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C68H107N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)57(41(4)5)65(88)75-66(89)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-32,40-45,49-51,56-61,84H,15,17,20-23,26-28,33-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H3,69,70,90)(H,75,88,89)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1

InChI Key

SQEKPGWTTOMKLO-HOKPPMCLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)CCC4=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)CCC4=O

Origin of Product

United States

Molecular Architecture and Design Principles of Mc Vc Pabc Mmae

Constituent Chemical Entities and Their Respective Roles

The MC-VC-Pabc-MMAE system is a modular construct, with each component performing a distinct and critical function. The full name often abbreviated in literature is maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl-monomethyl auristatin E. nih.govresearchgate.net This assembly comprises a conjugation moiety, a cleavable dipeptide, a self-immolative spacer, and the cytotoxic payload. nih.govnih.gov

The Maleimidocaproyl (MC) group serves as the primary point of attachment to the monoclonal antibody. nih.gov It features a maleimide (B117702) functional group, which exhibits excellent reactivity with sulfhydryl groups (-SH). nih.gov This allows for a stable covalent bond to be formed with the thiol of cysteine residues on the antibody, which are often made available by the mild reduction of interchain disulfide bonds. nih.govalmacgroup.com The "caproyl" portion of the moiety acts as a spacer, providing sufficient distance between the antibody and the rest of the linker-drug construct. This spacing is crucial to ensure that the subsequent components, particularly the dipeptide, are accessible to the necessary enzymes for cleavage once inside the target cell. nih.gov

The Valine-Citrulline (VC) dipeptide is a critical element of the cleavable linker system. This specific peptide sequence is designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are highly active within the intracellular environment of tumor cells but have low activity in the bloodstream. nih.goviris-biotech.debiochempeg.com The VC linker is recognized and cleaved by Cathepsin B upon internalization of the ADC into the target cell's lysosome. nih.goviris-biotech.de This enzymatic cleavage is the initiating step for the release of the cytotoxic payload, ensuring that the drug is liberated preferentially at the site of action. mdpi.com

The para-Aminobenzyloxycarbonyl (PABC) group functions as a self-immolative spacer. nih.govnih.gov Its role is to physically separate the cytotoxic drug from the cleavable dipeptide and to ensure the release of the payload in its unmodified, fully active form. researchgate.net Following the enzymatic cleavage of the amide bond between citrulline and the PABC unit by Cathepsin B, the resulting aniline (B41778) moiety triggers a rapid, spontaneous 1,6-elimination reaction. iris-biotech.deunimi.it This electronic cascade leads to the fragmentation of the PABC spacer, releasing the payload, carbon dioxide, and an aza-quinone methide metabolite. unimi.itmdpi.com This "traceless" release mechanism is highly efficient and crucial for the drug's efficacy. iris-biotech.de

Monomethyl Auristatin E (MMAE) is the cytotoxic payload, a synthetic and highly potent antineoplastic agent derived from dolastatins. wikipedia.org Its mechanism of action is the inhibition of cell division by blocking the polymerization of tubulin, a critical component of the cytoskeleton. wikipedia.orgnih.gov By disrupting the microtubule network, MMAE induces cell cycle arrest in the G2/M phase and ultimately leads to apoptotic cell death. nih.gov Due to its extreme potency—reportedly 100 to 1000 times more powerful than doxorubicin—MMAE cannot be used as a standalone drug due to systemic toxicity. adcreview.com Its incorporation into an ADC allows for its targeted delivery specifically to cancer cells, harnessing its potent cell-killing ability while minimizing exposure to healthy tissues. wikipedia.org

Table 1: Components of the this compound System and Their Functions

Component Full Name Chemical Group Primary Function
MC Maleimidocaproyl Maleimide Covalent conjugation to antibody cysteine residues. nih.gov
VC Valine-Citrulline Dipeptide Substrate for Cathepsin B; enables protease-mediated cleavage inside lysosomes. nih.goviris-biotech.de
PABC para-Aminobenzyloxycarbonyl Self-immolative Spacer Undergoes spontaneous 1,6-elimination after VC cleavage to release the payload. iris-biotech.deunimi.it
MMAE Monomethyl Auristatin E Auristatin Analog Potent cytotoxic payload; inhibits tubulin polymerization, causing cell death. wikipedia.org

Rationale for the Cleavable Linker Design in this compound Conjugates

The design of the this compound system as a cleavable linker is a deliberate strategy to maximize the therapeutic window of the resulting ADC. The primary rationale is to ensure the conjugate remains stable and intact while in systemic circulation, thereby preventing the premature release of the highly toxic MMAE payload that could damage healthy cells. biochempeg.comaxispharm.com

The success of this design hinges on the ability to distinguish between the extracellular environment of the bloodstream and the intracellular environment of the target tumor cell. axispharm.comcam.ac.uk The VC peptide linker is specifically designed to be stable under the physiological conditions of blood but is efficiently cleaved by lysosomal proteases like Cathepsin B, which are abundant inside cancer cells. nih.govmdpi.com This targeted release mechanism is crucial for concentrating the cytotoxic effect at the tumor site and minimizing off-target toxicity. axispharm.com

Furthermore, the release of an unmodified, membrane-permeable payload like MMAE allows for a phenomenon known as the "bystander effect." cam.ac.uk Once liberated within a target cancer cell, the payload can diffuse out and kill adjacent, antigen-negative tumor cells in the heterogeneous tumor microenvironment. This capability broadens the applicability of the ADC to a wider range of cancer types. cam.ac.uk

Theoretical Underpinnings of Linker Stability and Release Kinetics

The stability and release kinetics of the this compound linker are governed by a delicate balance of chemical and enzymatic factors.

Release Kinetics: The release of MMAE is a two-step process initiated upon ADC internalization and trafficking to the lysosome.

Enzymatic Cleavage: The first and rate-limiting step is the enzymatic cleavage of the C-terminal amide bond of the citrulline residue by Cathepsin B. nih.goviris-biotech.de This process is dependent on the enzymatic activity within the lysosome.

Self-Immolation: This enzymatic cleavage is immediately followed by the rapid, spontaneous 1,6-elimination of the PABC spacer. iris-biotech.deunimi.it This intramolecular electronic cascade is a fast process, ensuring that once the cleavage is initiated, the active MMAE is quickly liberated. unimi.it

This combination of high circulatory stability and efficient, triggered intracellular release is the hallmark of the this compound linker's design, making it one of the most widely used systems in the development of modern antibody-drug conjugates. nih.govaacrjournals.org

Table 2: Research Findings on MC-VC-Pabc Linker Stability

Environment Key Factors Stability Profile Research Finding
Systemic Circulation (Human) Physiological pH, low protease activity Generally Stable Designed for high stability in human plasma to prevent premature payload release. almacgroup.comnih.gov
Systemic Circulation (Rodent) Carboxylesterase 1C Susceptible to Cleavage The VC-PABC linker can be hydrolyzed by carboxylesterases in mouse and rat plasma, complicating preclinical studies. mdpi.comaacrjournals.orgnih.gov
Intracellular Lysosome Acidic pH, high Cathepsin B concentration Labile The VC dipeptide is efficiently cleaved by Cathepsin B, initiating payload release. nih.goviris-biotech.de
Antibody Conjugation Point Thiosuccinimide ring chemistry Potentially Unstable The maleimide-cysteine linkage can undergo a retro-Michael reaction, but hydrolysis of the ring structure improves stability. researchgate.net

Synthetic Methodologies for Mc Vc Pabc Mmae and Its Conjugates

Synthesis of the MC-VC-Pabc-MMAE Linker-Payload Construct

The synthesis of this compound is a multi-step process that involves the covalent coupling of the pre-formed linker, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PABC), to the N-terminal amine of MMAE. tandfonline.comherbmedpharmacol.com This process is typically achieved through standard peptide coupling chemistry.

In a common synthetic route, the activated MC-VC-PABC linker is dissolved in an organic solvent, such as N,N-dimethylformamide (DMF), often in the presence of a base like pyridine (B92270) and a coupling agent such as 1-Hydroxybenzotriazole (HOBt). ashpublications.org MMAE is then added to this solution, and the reaction is stirred while being monitored by high-performance liquid chromatography (HPLC) until completion. ashpublications.org

Once the coupling reaction is finished, the resulting this compound construct must be isolated. While chromatographic techniques can be used, a simpler, non-chromatographic "workup" procedure has been developed. tandfonline.comtandfonline.com This method involves adding the reaction mixture dropwise into water, which causes the hydrophobic drug-linker construct to precipitate out of the aqueous solution. herbmedpharmacol.comtandfonline.com The resulting solid, an off-white precipitate, can then be recovered through vacuum filtration and dried, yielding the purified this compound construct. tandfonline.comtandfonline.com The purity and identity of the isolated product are typically confirmed using methods like thin-layer chromatography and electrospray ionization mass spectrometry (ESI-MS). herbmedpharmacol.comresearchgate.net

Conjugation Strategies for Incorporating this compound into Biomacromolecules

The this compound construct is designed for covalent attachment to biomacromolecules, most commonly monoclonal antibodies (mAbs), to create ADCs. The maleimide (B117702) group serves as the reactive handle for this conjugation.

The most established and widely used method for conjugating this compound to an antibody is through the reaction of its maleimide group with free thiol (sulfhydryl) groups on the antibody. tandfonline.comrsc.org Since native IgG1 and IgG4 antibodies have four interchain disulfide bonds but no free cysteine thiols, a partial reduction step is required to generate reactive sites. rsc.org

The process involves two key steps:

Partial Reduction of Antibody Disulfides: The antibody is treated with a mild reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), under controlled conditions. ashpublications.orgnih.gov This reaction cleaves the interchain disulfide bonds in the hinge region, generating eight reactive thiol groups per antibody without denaturing the protein or affecting the antigen-binding sites. rsc.orgacs.org The number of available thiols can be quantified using methods like the Ellman's test. tandfonline.com

Thiol-Maleimide Alkylation: The maleimide-activated this compound is then added to the solution containing the reduced antibody. tandfonline.com The thiol groups of the cysteine residues react with the carbon-carbon double bond of the maleimide ring via a Michael addition reaction, forming a stable thioether bond. ashpublications.orgcellmosaic.com This links the cytotoxic payload to the antibody. This conjugation strategy typically results in a heterogeneous mixture of ADC species with zero, two, four, six, or eight MMAE molecules attached per antibody, with a common target average drug-to-antibody ratio (DAR) of approximately 3.5 to 4. nih.govresearchgate.net

To overcome the heterogeneity of traditional cysteine conjugation, site-specific methods have been developed to produce more homogeneous ADCs with a precisely defined DAR and specific attachment sites. nih.govglpbio.com These advanced approaches can improve the therapeutic window and manufacturing consistency of the resulting ADC.

Key site-specific strategies include:

Engineered Cysteine Residues (THIOMABs): This technique involves genetically engineering the antibody's amino acid sequence to introduce cysteine residues at specific, solvent-accessible locations that are not involved in disulfide bonding or antigen recognition. nih.gov This allows for the controlled attachment of this compound to these engineered sites, leading to a homogeneous product, often with a DAR of 2.0. nih.gov

Incorporation of Non-Natural Amino Acids: Antibodies can be expressed in engineered cell lines that incorporate non-natural amino acids containing bio-orthogonal reactive handles, such as an azide (B81097) or a ketone group. nih.govglpbio.com The this compound linker can be modified with a complementary reactive group (e.g., an alkyne for click chemistry with an azide), enabling highly specific conjugation at the non-natural amino acid site. nih.gov

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both potency and safety. nih.govcreative-biolabs.com A low DAR may reduce efficacy, while a high DAR can negatively affect pharmacokinetics and increase toxicity. researchgate.netcreative-biolabs.com Therefore, controlling the DAR during conjugation is essential. The average DAR in a conventional cysteine-based conjugation is influenced by reaction conditions, primarily the molar ratio of the drug-linker to the antibody and the amount of reducing agent used. rsc.orgacs.org

A variety of analytical techniques are employed to characterize the DAR and the distribution of different drug-loaded species in the final ADC product.

Analytical Method Principle Application Notes References
UV/Vis Spectroscopy Measures the absorbance of the ADC at two different wavelengths—one for the antibody (typically 280 nm) and one for the drug payload. The DAR is calculated based on the known extinction coefficients of both components.A simple and rapid method, but it only provides an average DAR for the bulk sample and requires that the drug has a unique absorbance peak. nih.govcreative-biolabs.com nih.govcreative-biolabs.combocsci.com
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. Each conjugated drug molecule increases the overall hydrophobicity of the antibody.This is the most widely used method for DAR analysis. It separates species with different numbers of drugs (DAR 0, 2, 4, etc.), allowing for the determination of both the average DAR and the distribution of drug-loaded species by integrating the peak areas. nih.govcreative-biolabs.combocsci.com nih.govcreative-biolabs.comcreative-proteomics.com
Reversed-Phase Liquid Chromatography (RP-LC) A denaturing technique where the ADC is often reduced to separate the light and heavy chains. Chains with different numbers of conjugated drugs are resolved.Effective for cysteine-linked conjugates, allowing for quantification of drug load on each chain. The results correlate well with other methods. nih.gov nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by liquid chromatography and then determines their precise molecular weight by mass spectrometry.Provides detailed information on the DAR distribution, the mass of each species (confirming the number of attached drugs), and can identify other modifications or by-products. nih.govbocsci.com nih.govbocsci.com

Purification Techniques for this compound Conjugates

Following the conjugation reaction, the resulting mixture contains the desired ADC, as well as impurities such as unconjugated antibody (DAR=0), excess free drug-linker, and potentially protein aggregates. bocsci.comgoogle.com A robust purification process is required to remove these impurities and isolate a product with a defined DAR distribution.

Several chromatographic techniques are commonly used in a multi-step purification process.

Purification Technique Principle of Separation Purpose in ADC Purification References
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on differences in hydrophobicity.Effectively separates ADC species with different DAR values. It can be used to remove unconjugated antibody (least hydrophobic) and species with an undesirably high DAR (most hydrophobic). bocsci.comgoogle.com bocsci.comgoogle.comgoogle.com
Size Exclusion Chromatography (SEC) Separates molecules based on their size (hydrodynamic radius).Primarily used to remove high-molecular-weight species like aggregates and low-molecular-weight impurities like residual free drug-linker. bocsci.com bocsci.com
Ion Exchange Chromatography (IEX) Separates molecules based on differences in their net surface charge.Can be used to remove charge variants and some impurities. Mixed-mode chromatography, which combines IEX and HIC properties, is also effective for DAR species separation. bocsci.comsigmaaldrich.com bocsci.comsigmaaldrich.com
Tangential Flow Filtration (TFF) Also known as ultrafiltration/diafiltration (UF/DF), this method uses a semi-permeable membrane to separate molecules based on size.Widely used for buffer exchange, concentrating the product, and removing small molecule impurities and unconjugated drug-linker. It is a robust and high-yield process. bocsci.com bocsci.com
Hydroxyapatite Chromatography (HA) A mixed-mode chromatography that utilizes interactions between the protein and both calcium and phosphate (B84403) ions.Shows potential for effectively removing protein aggregates from ADC preparations, which is critical for product safety. bocsci.comgoogle.com bocsci.comgoogle.com

Molecular Mechanisms and Biological Interactions of Mc Vc Pabc Mmae Pre Clinical Focus

Mechanism of Action of Monomethyl Auristatin E (MMAE) at the Cellular Level

Monomethyl Auristatin E (MMAE) is the cytotoxic payload of the MC-VC-Pabc-MMAE system. adcreview.com A synthetic analogue of the natural product dolastatin 10, MMAE is an ultrapotent antimitotic agent. adcreview.com Due to its high toxicity, it is not suitable for use as a standalone drug but is highly effective as a payload in targeted delivery systems like ADCs. adcreview.com Its potency is reported to be 100 to 1000 times greater than that of doxorubicin. adcreview.com

The primary mechanism of action of MMAE is the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division. wikipedia.orgresearchgate.net MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. nih.gov This disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to the arrest of the cell cycle, specifically at the G2/M transition phase. nih.govnih.gov By blocking the cell's ability to progress through mitosis, MMAE effectively halts the proliferation of rapidly dividing cells, such as cancer cells. wikipedia.org

The mitotic arrest induced by MMAE ultimately leads to programmed cell death, or apoptosis. nih.gov This process, sometimes referred to as mitotic catastrophe, is a key outcome of sustained cell cycle arrest. nih.gov Preclinical studies have demonstrated that exposure to MMAE results in the activation of apoptotic markers. For instance, Western blot analyses in prostate cancer cell lines (PC-3 and C4-2B) have shown an increase in cleaved PARP, a well-established indicator of apoptosis, following treatment with MMAE. researchgate.net This cytotoxic effect is highly potent, with studies reporting half-maximal inhibitory concentration (IC50) values in the nanomolar range across various cancer cell lines. nih.govnih.gov In addition to direct apoptosis, MMAE has also been shown in preclinical models to induce immunogenic cell death (ICD), a form of cell death that can stimulate an anti-tumor immune response. aacrjournals.org

Table 1: In Vitro Cytotoxicity of MMAE in Human Pancreatic Cancer (PC) Cell Lines
Cell LineIC50 (nM)
Mia PaCa-20.06 ± 0.01
PL450.89 ± 0.24
PATU89880.29 ± 0.08
PANC-10.26 ± 0.04
JF3050.15 ± 0.02
BxPc-30.12 ± 0.03
Panc 05.040.14 ± 0.05
Panc 10.050.13 ± 0.04

Data derived from a study on an anti-DR5 ADC utilizing an MMAE payload, demonstrating the potent, dose-dependent cytotoxicity of the payload itself across various pancreatic cancer cell lines, irrespective of target expression levels. nih.gov

Enzymatic Cleavage and Drug Release Mechanisms of this compound

The this compound linker is designed to be stable in the systemic circulation but to release the MMAE payload upon entering the target cell. herbmedpharmacol.com This conditional release is achieved through a two-step process involving enzymatic cleavage followed by a self-immolative chemical reaction. researchgate.net

The linker contains a dipeptide sequence, valine-citrulline (VC), which is specifically designed as a substrate for lysosomal proteases. herbmedpharmacol.comresearchgate.net After the ADC is internalized into the target cell and trafficked to the lysosome, these enzymes, particularly Cathepsin B, cleave the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. researchgate.nettcichemicals.comnih.gov While initially designed for Cathepsin B, subsequent research has shown that other lysosomal cysteine proteases, such as cathepsin S, L, and F, can also cleave the valine-citrulline linker. aacrjournals.orgnih.gov This enzymatic action is the critical first step in releasing the cytotoxic drug. encyclopedia.pub The maleimidocaproyl (MC) component acts as a spacer to ensure the valine-citrulline group is accessible to the enzyme. herbmedpharmacol.comresearchgate.net

Following the enzymatic cleavage of the valine-citrulline dipeptide, the exposed aniline (B41778) moiety on the PABC spacer triggers a spontaneous, rapid electronic cascade reaction known as 1,6-elimination. herbmedpharmacol.comresearchgate.netunimi.it This self-immolative process results in the fragmentation of the PABC spacer into p-iminoquinone methide and carbon dioxide. herbmedpharmacol.comresearchgate.net The key outcome of this reaction is the release of the MMAE payload in its original, unmodified, and fully active form. researchgate.netunimi.it This two-stage release mechanism ensures that the highly potent drug is liberated only after the ADC has been internalized and processed within the lysosomal compartment of the target cell. researchgate.net

Table 2: Components of the this compound System and Their Functions
ComponentAbbreviationFunction
MaleimidocaproylMCConnects the linker to the antibody and provides spatial separation. herbmedpharmacol.com
Valine-CitrullineVCA dipeptide substrate for lysosomal proteases, primarily Cathepsin B. nih.gov
para-Aminobenzyl carbamatePABCA self-immolative spacer that releases the drug upon cleavage of the VC linker. researchgate.netunimi.it
Monomethyl Auristatin EMMAEThe cytotoxic payload that inhibits tubulin polymerization. wikipedia.org

Cellular Internalization and Intracellular Trafficking of this compound Conjugates

The journey of an this compound conjugate from the extracellular space to the release of its payload is a multi-step process governed by cellular transport mechanisms. nih.gov The process begins when the antibody component of the ADC binds to a specific target antigen on the surface of a cancer cell. creative-biolabs.com

This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an intracellular vesicle. nih.govdovepress.com The most common route for ADC internalization is clathrin-mediated endocytosis. dovepress.comresearchgate.net Once inside the cell, the vesicle, now an endosome, undergoes maturation. It traffics through the endosomal-lysosomal pathway, with the internal environment becoming progressively more acidic. researchgate.net

Ultimately, the late endosome fuses with a lysosome. nih.govresearchgate.net The lysosome is rich in the proteolytic enzymes, like Cathepsin B, required to cleave the valine-citrulline linker. nih.govcreativebiolabs.net It is within this degradative compartment that MMAE is released, after which it can enter the cytosol, bind to tubulin, and exert its cell-killing effects. nih.govnih.gov

Preclinical In Vitro Cellular Responses to this compound Conjugates

The in vitro cellular response to antibody-drug conjugates (ADCs) utilizing the this compound linker-payload system is a critical aspect of preclinical evaluation. These studies are fundamental in determining the potency, specificity, and mechanism of action of the ADC before its progression to in vivo models. Key areas of investigation include the differential cytotoxicity against target-antigen-expressing versus non-expressing cells, the potential for radiosensitization, and the impact of the bystander effect.

A primary determinant of an ADC's therapeutic index is its ability to selectively kill cancer cells that express the target antigen while sparing antigen-negative healthy cells. In vitro studies consistently demonstrate that ADCs incorporating the this compound system exhibit potent and specific cytotoxicity against antigen-positive cancer cell lines. For instance, an anti-CD22 ADC with this linker-payload, HB22.7–vcMMAE, was effective in all CD22-positive non-Hodgkin lymphoma (NHL) cell lines tested, with IC50 values ranging from 0.02 to 0.285 µg/ml. nih.gov In contrast, the CD22-negative Jurkat cell line was resistant to the ADC, highlighting the antigen-dependent nature of its cytotoxicity. nih.gov

Similarly, peptide-drug conjugates (PDCs) targeting the CD13 receptor, such as PEP20-MMAE and PEP173-MMAE, have shown significantly lower cytotoxicity in CD13-negative MCF-7 cells and normal HEK-293 cells compared to the CD13-positive HT-1080 cell line. fao.org Specifically, PEP20-MMAE demonstrated 5.2 and 4.3 times lower cytotoxicity in MCF-7 and HEK-293 cells, respectively, relative to HT-1080 cells. fao.org This differential effect underscores the targeted nature of the this compound construct, where the cytotoxic payload, monomethyl auristatin E (MMAE), is effectively delivered to and internalized by cells expressing the target antigen. creative-biolabs.com The degree of cytotoxicity, however, does not always directly correlate with the level of antigen expression, suggesting that other factors such as internalization rate and intracellular trafficking may also play a role. nih.govresearchgate.net

Differential Cytotoxicity of this compound Conjugates in Antigen-Expressing vs. Non-Expressing Cell Lines
ConjugateTarget AntigenAntigen-Positive Cell LineIC50 (Antigen-Positive)Antigen-Negative Cell LineIC50 (Antigen-Negative)Reference
HB22.7–vcMMAECD22DoHH2 (NHL)0.02 µg/mlJurkat>2.5 µg/ml nih.gov
PEP20-MMAECD13HT-1080Data not providedMCF-75.2-fold lower cytotoxicity vs. HT-1080 fao.org
PEP173-MMAECD13HT-1080Data not providedMCF-7~2.4-fold lower cytotoxicity vs. HT-1080 fao.org

MMAE, the cytotoxic payload of the this compound conjugate, has been shown to act as a potent radiosensitizer. nih.govmedchemexpress.com This property is attributed to its mechanism of action as a microtubule-disrupting agent, which causes cells to arrest in the G2/M phase of the cell cycle, a phase known to be highly sensitive to radiation. nih.gov Preclinical studies have demonstrated that combining MMAE-based ADCs with radiation therapy leads to enhanced therapeutic efficacy. nih.gov

In vitro clonogenic assays with non-small cell lung cancer (NSCLC) cell lines, A549 and H1299, treated with an anti-TIP1 ADC (7H5-VcMMAE) in combination with radiation, showed a significant decrease in cell survival compared to either treatment alone. nih.gov The radiosensitizing effect is further evidenced by an increase in DNA double-strand breaks in irradiated cells that have been pre-treated with MMAE. medchemexpress.com This suggests a synergistic interaction where the ADC-delivered MMAE potentiates the cytotoxic effects of radiation, offering a promising strategy for combined modality cancer therapy. nih.govresearchgate.net

Radiosensitizing Effects of this compound Conjugates
Conjugate/PayloadCell Line(s)Observed EffectMechanismReference
7H5-VcMMAEA549, H1299 (NSCLC)Decreased clonogenic survival with combination therapyG2/M phase cell cycle arrest nih.gov
MMAEColorectal and pancreatic cancer cellsIncreased DNA double strand breaks in irradiated cellsMitotic arrest medchemexpress.com

The "bystander effect" is a phenomenon where the cytotoxic payload released from an ADC within a target antigen-positive cell can diffuse out and kill neighboring antigen-negative tumor cells. nih.govresearchgate.net This effect is particularly important for treating heterogeneous tumors where not all cells express the target antigen. aacrjournals.org The MC-VC-Pabc linker is designed to be cleaved by intracellular proteases, such as cathepsin B, within the lysosomal compartment of the target cell. nih.govnih.gov This cleavage releases the unmodified, membrane-permeable MMAE, which can then traverse the cell membrane and induce apoptosis in adjacent cells. nih.govaacrjournals.org

The membrane permeability of the payload is a critical determinant of the bystander effect. aacrjournals.orgaacrjournals.org Studies comparing MMAE with its less permeable analogue, monomethyl auristatin F (MMAF), have shown that MMAE is significantly more effective at mediating bystander killing in vivo. aacrjournals.orgresearchgate.net In co-culture systems, the extent of bystander killing of antigen-negative cells by an ADC like Trastuzumab-vc-MMAE increases with a higher fraction of antigen-positive cells and higher antigen expression levels on those cells. nih.gov This highlights the importance of the local concentration of released MMAE in mediating this effect. aacrjournals.org

Key Factors Influencing the Bystander Effect of this compound
FactorObservationSignificanceReference
Payload PermeabilityMembrane-permeable MMAE induces bystander killing, while less permeable MMAF does not.Essential for the released drug to diffuse to neighboring cells. aacrjournals.orgaacrjournals.org
Linker TypeCleavable linkers like VC are necessary to release the unmodified payload.Enables the release of the active, cell-permeable drug. nih.govresearchgate.net
Antigen-Positive Cell FractionHigher percentage of antigen-positive cells leads to more pronounced bystander killing.Increases the local concentration of released MMAE. nih.govaacrjournals.org
Antigen Expression LevelHigher antigen expression on target cells can enhance the bystander effect.Potentially leads to greater ADC internalization and payload release. nih.gov

Preclinical In Vivo Pharmacological Studies in Non-Human Models

Following promising in vitro results, the this compound conjugate is evaluated in preclinical in vivo models to assess its anti-tumor activity and pharmacokinetic properties in a more complex biological system. These studies are crucial for understanding how the ADC behaves in a whole organism and for predicting its potential efficacy in humans.

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the in vivo efficacy of ADCs. verastem.comnih.govnih.gov Studies have consistently demonstrated that ADCs utilizing the this compound linker-payload system can significantly inhibit tumor growth and, in many cases, lead to complete tumor regression. nih.govresearchgate.netcancer.gov For example, in a Ramos xenograft model of NHL, anti-CD22-MC-vc-PAB-MMAE and anti-CD79b-MC-vc-PAB-MMAE conjugates demonstrated significant anti-tumor activity. researchgate.net

Tumor Growth Modulation by this compound Conjugates in Xenograft Models
ADCTargetXenograft ModelObserved OutcomeReference
cAC10-vcMMAECD30Karpas 299 (ALCL)Tumor growth inhibition aacrjournals.org
cAC10-vcMMAECD30Admixed Karpas 299 (CD30+) and CD30- cellsComplete remission due to bystander killing aacrjournals.orgaacrjournals.org
Anti-CD22-MC-vc-PAB-MMAECD22Ramos (NHL)Significant anti-tumor activity researchgate.net
Anti-CD79b-MC-vc-PAB-MMAECD79bRamos (NHL)Significant anti-tumor activity researchgate.net
m825-MMAETEM8 (Tumor Stroma)Human colon, breast, ovarian, lung, and pancreatic tumorsTumor shrinkage and eradication cancer.gov

Understanding the in vivo stability of the ADC and the release profile of the cytotoxic payload is critical for optimizing its therapeutic window. The MC-VC-Pabc linker is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal enzymes upon internalization into target cells. researchgate.netresearchgate.net Pharmacokinetic studies in non-human models, such as cynomolgus monkeys, have been used to develop semi-mechanistic models that describe the disposition of the ADC and the release of unconjugated MMAE. researchgate.net

These models suggest that the majority of systemic unconjugated MMAE is released through the proteolytic degradation of the entire ADC, rather than through deconjugation (the premature cleavage of the drug-linker from the antibody). researchgate.net One study estimated that only about 2.42% of the systemically available unconjugated MMAE originated from the deconjugation pathway. researchgate.net The stability of the linker can be influenced by its chemical structure and the surrounding amino acid sequence at the conjugation site. researchgate.net In vivo studies in mice have shown varying rates of payload loss depending on modifications to the VC-Pabc linker, highlighting the importance of linker design in maintaining ADC stability and controlling drug release. researchgate.net

In Vivo Drug Release Characteristics of this compound Conjugates
ParameterFindingImplicationReference
Primary Release MechanismProteolytic degradation of the conjugateSuggests that drug release is primarily occurring after ADC catabolism. researchgate.net
Contribution of DeconjugationEstimated to be a minor pathway for systemic MMAE release (~2.42% in one study)Indicates good stability of the linker in circulation. researchgate.net
Linker StabilityCan be modulated by chemical modifications to the VC-PABC linkerAllows for optimization of the pharmacokinetic profile and therapeutic index. researchgate.net

Investigations into Mechanisms of Acquired Resistance to this compound Conjugates

Acquired resistance to antibody-drug conjugates (ADCs) utilizing the this compound linker-payload system is a significant challenge in oncology that can limit their long-term therapeutic efficacy. Preclinical research has identified several key molecular mechanisms that cancer cells can develop to evade the cytotoxic effects of these conjugates. These mechanisms are multifaceted, often involving alterations in drug transport, intracellular processing, and the target of the payload itself.

One of the most predominantly reported mechanisms of acquired resistance is the upregulation of ATP-binding cassette (ABC) transporters. nih.gov These membrane proteins function as efflux pumps, actively removing the cytotoxic payload, monomethyl auristatin E (MMAE), from the cancer cell, thereby preventing it from reaching its intracellular target, tubulin. aacrjournals.orgfrontiersin.org Chronic exposure of tumor cells to ADCs with MMAE has been shown to induce the overexpression of specific transporters, most notably P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1. aacrjournals.orgaacrjournals.org For instance, in preclinical non-Hodgkin lymphoma models, resistance to an anti-CD22-vc-MMAE ADC was associated with an 8- to 263-fold increase in ABCB1 gene expression. aacrjournals.org Similarly, a breast cancer model that developed resistance to an anti-nectin-4 ADC (N41mab-vcMMAE) after long-term treatment showed a significant upregulation of ABCB1, which was linked to a focal gene amplification. aacrjournals.org This upregulation of efflux pumps can lead to cross-resistance against other chemotherapeutic agents that are also substrates for these transporters. aacrjournals.org

Another critical area of investigation involves defects in the intracellular trafficking and processing of the ADC. The efficacy of an ADC with a cleavable linker like valine-citrulline (VC) depends on a series of events: binding to the cell surface antigen, internalization, trafficking to the lysosome, and subsequent proteolytic cleavage of the linker to release the active MMAE payload. aacrjournals.orgmdpi.commedchemexpress.com Resistance can emerge from disruptions at any of these stages. aacrjournals.org A key mechanism is the impairment of lysosomal function. tandfonline.comresearchgate.net An increase in lysosomal pH, for example, can inhibit the activity of lysosomal proteases like cathepsin B, which are responsible for cleaving the VC linker. researchgate.net This prevents the release of MMAE, effectively trapping the ADC within the lysosome and neutralizing its cytotoxic potential. researchgate.netfrontiersin.org While much of the direct research on lysosomal pH has been conducted with ADCs like T-DM1, the principle applies to any ADC, including those with this compound, that relies on pH-sensitive lysosomal enzymes for payload activation. researchgate.net

Alterations in the payload's molecular target, tubulin, represent another potential, albeit less frequently observed, mechanism of resistance. aacrjournals.org Since MMAE exerts its cell-killing effect by inhibiting tubulin polymerization, mutations in the genes encoding α- or β-tubulin could theoretically prevent the drug from binding effectively. aacrjournals.orgmdpi.com This would render the payload inert even if it is successfully released into the cytoplasm. However, current preclinical evidence for tubulin mutations as a primary driver of acquired resistance to MMAE-based ADCs is limited compared to the evidence for efflux pump upregulation and lysosomal dysfunction. mdpi.com

The modular nature of ADCs allows for rational design strategies to potentially overcome these resistance mechanisms. For example, using payloads that are not substrates for MDR1 can circumvent resistance mediated by this efflux pump. aacrjournals.org An in vivo study demonstrated that tumors resistant to an anti-CD22-vc-MMAE ADC did not show cross-resistance to an ADC carrying a different payload (a potent anthracycline analog) that is not an MDR1 substrate. mdpi.comnih.gov

The table below summarizes findings from various preclinical studies investigating acquired resistance to vc-MMAE ADCs.

Table 1: Preclinical Models of Acquired Resistance to vc-MMAE ADCs

Cell/Tumor Model ADC Target Primary Resistance Mechanism Observed Fold Change/Effect Reference(s)
Non-Hodgkin Lymphoma (WSU-DLCL2, BJAB-Luc) CD22 Upregulation of ABCB1 (MDR1) gene expression 8- to 263-fold induction aacrjournals.org
Hodgkin Lymphoma (L540cy) CD30 Upregulation of MDR1 protein 2- to 3-fold increase aacrjournals.org
Breast Cancer Xenograft Nectin-4 Upregulation of ABCB1 (MDR1) expression High protein expression linked to gene amplification aacrjournals.org

Understanding these diverse escape pathways is crucial for the development of next-generation ADCs and combination therapies designed to overcome or bypass resistance, ultimately extending the clinical benefit of conjugates built with the this compound system.

Table 2: Compound Names

Compound Name Abbreviation/Synonym
This compound mc-vc-PAB-MMAE, VcMMAE
Monomethyl auristatin E MMAE
Valine-citrulline VC
Maleimidocaproyl MC
p-aminobenzylcarbamate PABC, p-aminobenzyloxycarbonyl
Trastuzumab emtansine T-DM1
Maytansinoid DM1
N41mab-vcMMAE Anti-nectin-4 ADC
P-glycoprotein / Multidrug resistance protein 1 P-gp / MDR1 / ABCB1

Advanced Characterization and Analytical Methodologies for Mc Vc Pabc Mmae Conjugates

Spectroscopic and Chromatographic Techniques for Conjugate Purity and Integrity Assessment

A range of orthogonal analytical methods is employed to provide a comprehensive characterization of Antibody-Drug Conjugates (ADCs) containing the MC-VC-Pabc-MMAE linker-payload. These techniques assess critical quality attributes such as drug-to-antibody ratio (DAR), the presence of aggregates, and the identity and quantity of conjugate species.

In a typical HIC analysis, the ADC sample is applied to a column with a hydrophobic stationary phase (e.g., Butyl-NPR) in a high-salt mobile phase, which promotes the interaction between the ADC and the column. researchgate.netchromatographyonline.com A decreasing salt gradient is then used to elute the species, with the least hydrophobic molecules (unconjugated mAb, DAR=0) eluting first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.). researchgate.netresearchgate.net The resulting chromatogram displays a series of peaks, each corresponding to a specific drug load. researchgate.net By integrating the area of these peaks, the relative abundance of each species can be determined, and the average DAR for the entire ADC population can be calculated. researchgate.netmdpi.com

Table 1: Example HIC Profile for a Cysteine-Linked this compound ADC

This table illustrates a typical distribution of drug-loaded species as resolved by HIC. The elution order corresponds to increasing hydrophobicity.

Elution OrderSpeciesDescriptionRelative Abundance (%)
1DAR 0Unconjugated Monoclonal Antibody5%
2DAR 2ADC with 2 MMAE molecules30%
3DAR 4ADC with 4 MMAE molecules50%
4DAR 6ADC with 6 MMAE molecules13%
5DAR 8ADC with 8 MMAE molecules2%
N/A Average DAR Calculated Average Drug Load ~3.5

Note: Data is illustrative, based on typical profiles reported for cysteine-linked MMAE ADCs. researchgate.netresearchgate.net

Size Exclusion Chromatography (SEC) is the standard method used to assess the presence of aggregates and fragments in ADC preparations. nih.govcriver.com Aggregation is a critical quality attribute to monitor, as high molecular weight species (HMWS) can impact the product's properties. The conjugation of the hydrophobic this compound payload can increase the propensity for ADCs to aggregate, especially for conjugates with a high DAR. criver.comresearchgate.net

SEC separates molecules based on their hydrodynamic size. researchgate.net The sample is passed through a column containing a porous matrix; larger molecules like aggregates are excluded from the pores and elute first, followed by the desired monomeric ADC, and finally, any smaller fragments. acs.org SEC is routinely used in stability studies to monitor the formation of HMWS under various stress conditions, such as elevated temperature or agitation. nih.govresearchgate.netacs.org For instance, studies have shown that a trastuzumab-MMAE ADC with a DAR of 8 can become mostly aggregated when stored at 40°C for two days. researchgate.net

Table 2: Illustrative SEC Data for Stability Assessment of an this compound ADC

This table shows representative results from an SEC analysis comparing an ADC under normal storage and thermal stress conditions.

ConditionMonomer (%)High Molecular Weight Species (Aggregates) (%)Fragments (%)
Storage at 4°C 98.5%1.5%<0.1%
Storage at 40°C (48 hours) 85.0%14.0%1.0%

Note: Data is representative of typical findings in forced degradation studies. nih.govresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile, high-resolution technique used for multiple aspects of this compound conjugate characterization. nih.gov Due to the denaturing conditions (low pH and high organic solvent content), RP-HPLC is particularly useful for analyzing the ADC at the subunit level. nih.govtandfonline.com

After reducing the interchain disulfide bonds of the ADC, RP-HPLC can effectively separate the light chain and heavy chain fragments. tandfonline.com This allows for the characterization of drug distribution, revealing the different drug-loaded species for each chain (e.g., light chains with zero or one drug, and heavy chains with one, two, or three drugs). nih.govtandfonline.com Additionally, RP-HPLC is a primary method for the separation and quantification of free, unconjugated MMAE drug-linker from the ADC, a crucial measure of product purity and stability. nih.govresearchgate.net

Table 3: Subunit Analysis of a Reduced this compound ADC by RP-HPLC

This table outlines the typical species identified following reduction and RP-HPLC separation.

ChainSpecies IdentifiedDescription
Light Chain L0Light Chain with 0 MMAE molecules
L1Light Chain with 1 MMAE molecule
Heavy Chain H0Heavy Chain with 0 MMAE molecules
H1Heavy Chain with 1 MMAE molecule
H2Heavy Chain with 2 MMAE molecules
H3Heavy Chain with 3 MMAE molecules

Note: Based on characterization methods described for interchain cysteine-linked ADCs. nih.govtandfonline.com

Electrospray Ionization Mass Spectrometry (ESI-MS) provides direct measurement of the molecular mass of the intact ADC and its subunits. nih.gov This technique is essential for confirming the identity of the conjugate and assessing its heterogeneity. nih.gov By analyzing the intact, non-reduced ADC, ESI-MS can resolve the different drug-loaded species (DAR 0, 2, 4, 6, 8), providing a mass for each. nih.gov This allows for the direct confirmation of successful conjugation and the determination of the mass of each drug-linker addition.

For reduced conjugates, ESI-MS can determine the mass of the individual light and heavy chains, confirming the number of MMAE molecules attached to each subunit. nih.gov This provides a detailed picture of the drug distribution within the ADC population. The integration of the deconvoluted mass spectrum can also be used to estimate the average DAR, though this requires verification that all species have equivalent ionization and recovery. tandfonline.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method primarily used for the quantification of the linker-payload in biological matrices. mdpi.com It is the gold standard for measuring the concentration of released, free MMAE in plasma stability assays or in cell-based assays. nih.govnih.gov The method involves separating the analyte of interest using liquid chromatography, followed by mass spectrometric detection where a specific precursor ion is selected and fragmented to produce characteristic product ions, ensuring highly reliable quantification. nih.govaacrjournals.org

LC-MS/MS is also employed in peptide mapping experiments. After enzymatic digestion (e.g., with trypsin) of the ADC, LC-MS/MS can identify the specific drug-conjugated peptides, thereby confirming the exact sites of conjugation on the antibody. tandfonline.com A characteristic fragment ion for molecules containing vc-MMAE (m/z 718.5) often aids in identifying these modified peptides. tandfonline.com

Table 4: Key Applications of LC-MS/MS in this compound ADC Analysis

ApplicationSample PreparationAnalyte(s) MeasuredKey Finding
Free Drug Quantitation Protein precipitation from plasmaFree MMAEConcentration of prematurely released payload in circulation. nih.govmdpi.com
Peptide Mapping Enzymatic digestion of ADCDrug-conjugated peptidesConfirmation of specific cysteine or lysine (B10760008) conjugation sites. tandfonline.com
Catabolite Identification Cell lysate or incubation mediaMMAE and its catabolitesIdentification of drug-linker processing products. aacrjournals.org
Linker Stability Incubation in plasmaIntact ADC, released payloadRate of drug deconjugation. researchgate.netacs.org

Stability Assessment of the this compound Linker and Its Conjugates

Assessing the stability of the this compound linker is critical, as premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while insufficient release at the tumor site can diminish efficacy. herbmedpharmacol.com Stability is evaluated through various in vitro and in vivo studies.

Forced degradation studies subject the ADC to stress conditions such as high temperature, extreme pH, and agitation to identify potential degradation pathways. nih.govresearchgate.net Analytical techniques like SEC and HIC are then used to monitor for aggregation, fragmentation, and changes in the DAR profile. nih.gov

A key aspect of stability for this compound is its behavior in plasma. While generally stable in human and cynomolgus monkey plasma, the VC-PABC linker has shown marked instability in mouse plasma. researchgate.netnih.gov This is due to the activity of a specific mouse carboxylesterase, Ces1c, which can cleave the linker, leading to rapid payload release. nih.gov This species-specific difference is a critical consideration in the interpretation of preclinical mouse model data. Furthermore, studies have shown that when the linker-payload is deconjugated from the antibody in plasma, it does not always remain as a free entity. A significant portion can be transferred to serum albumin, forming a long-lived albumin-linker-payload adduct, a phenomenon confirmed by LC-MS analysis. researchgate.netacs.org

Table 5: Summary of this compound Linker Stability in Plasma from Different Species

SpeciesRelative StabilityKey Mediating Enzyme (if known)Primary Observation
Human StableN/A (cleaved by intracellular proteases like Cathepsin B)Minimal premature payload release in circulation. researchgate.netnih.gov
Cynomolgus Monkey StableN/AStability profile is similar to that in humans. researchgate.net
Mouse UnstableCarboxylesterase 1c (Ces1c)Rapid cleavage of the PABC moiety leads to premature payload release. nih.gov
Rat Intermediate/UnstableCarboxylesterase activitySusceptible to enzymatic cleavage, leading to payload release. researchgate.net

Enzymatic Degradation Kinetics in Biological Matrices

The stability of the this compound linker is a critical determinant of an ADC's therapeutic index, influencing both its efficacy and safety. nih.gov Premature cleavage of the linker in systemic circulation can lead to off-target toxicities, while insufficient cleavage within the target cell can diminish its cytotoxic effect. nih.gov The enzymatic degradation kinetics of this linker system are therefore extensively studied in various biological matrices, most notably plasma and lysosomes.

In human plasma, the valine-citrulline (VC) linker is generally stable, contributing to the ADC's longevity in circulation. springernature.com However, significant instability has been observed in rodent plasma, particularly in mice. springernature.comnih.gov This species-specific difference is primarily attributed to the activity of Carboxylesterase 1C (Ces1C), a serine hydrolase highly abundant in mouse serum. aacrjournals.orgnih.govscispace.com This enzyme can hydrolyze the VC-PABC linker, leading to premature release of the MMAE payload. aacrjournals.orgnih.gov The rate of this degradation is significant, with studies showing substantial cleavage of some VC-PABC-containing conjugates in mouse plasma over a period of days. scispace.comresearchgate.net The concentration of Ces1C in mouse serum is estimated to be ≥ 80 μg/mL, which correlates with the observed high rates of linker cleavage. aacrjournals.orgresearchgate.net

Within the target cancer cell, after internalization, the ADC is trafficked to the lysosome. The acidic environment and high concentration of proteases within the lysosome are intended to facilitate the cleavage of the linker and release of the cytotoxic payload. nih.govnih.gov The primary enzyme responsible for the intracellular processing of the VC-PABC linker is Cathepsin B, a lysosomal cysteine protease. aacrjournals.orgscispace.com Cathepsin B efficiently cleaves the amide bond between the citrulline and the PABC spacer. nih.govnih.gov Studies have shown that while some modified linkers may be resistant to extracellular cleavage in mouse plasma, they are still readily cleaved by Cathepsin B inside the lysosome. aacrjournals.orgresearchgate.net Other cathepsins, such as S, L, and F, may also be involved in this cleavage process. nih.gov

The kinetics of this lysosomal cleavage are crucial for the ADC's efficacy. Rapid and efficient release of MMAE within the lysosome is necessary for the drug to exert its anti-tubulin effect. mdpi.com Bafilomycin A1, an inhibitor of lysosomal acidification, has been shown to significantly reduce the processing of ADCs and the release of their catabolites, confirming the importance of the lysosomal environment. acs.org

Biological MatrixPrimary Enzyme(s)Effect on this compoundKey Findings
Mouse PlasmaCarboxylesterase 1C (Ces1C)Cleavage of the VC-PABC linker, leading to premature payload release.High concentration of Ces1C (≥ 80 μg/mL) leads to significant linker instability. aacrjournals.orgresearchgate.net
Human PlasmaGenerally stableMinimal cleavage, allowing for prolonged ADC circulation.The VC linker is designed for stability in human circulation. springernature.com
LysosomesCathepsin B, S, L, FEfficient cleavage of the VC-PABC linker, releasing the MMAE payload.Cathepsin B is the primary protease responsible for intracellular drug release. aacrjournals.orgscispace.comnih.gov

Evaluation of Proteolytic and Deconjugation Pathways

The metabolism of ADCs, including those with the this compound linker system, is complex, involving both proteolytic degradation and deconjugation pathways. nih.govresearchgate.net Understanding these pathways is essential for predicting the ADC's pharmacokinetic profile and potential for off-target effects.

Proteolytic Degradation: This pathway involves the breakdown of the entire ADC, including the antibody, linker, and payload, primarily within the lysosomes of cells following uptake. nih.govresearchgate.net This process leads to the generation of various catabolites, including the free, unmodified MMAE payload, which is the desired outcome within tumor cells. mdpi.com The process begins with the cleavage of the valine-citrulline dipeptide by lysosomal proteases like Cathepsin B. nih.govmdpi.com This cleavage triggers the self-immolation of the PABC spacer, which rapidly decomposes to release the active MMAE. nih.govmdpi.com However, incomplete degradation can result in the formation of linker-payload-amino acid adducts, such as cysteine-VC-MMAE. aacrjournals.org Interestingly, some of these catabolites may still retain cytotoxic activity. aacrjournals.org

Deconjugation: This pathway refers to the premature cleavage of the linker from the antibody in the systemic circulation, leading to the release of the linker-payload moiety. nih.gov For this compound, this can occur through two primary mechanisms:

Enzymatic Cleavage: As discussed previously, enzymes like Ces1C in mouse plasma can cleave the VC linker. aacrjournals.orgnih.gov Neutrophil elastase, a serine protease, has also been shown to cleave the valine-citrulline linker, which may contribute to toxicities like neutropenia. nih.govmdpi.com

The interplay between these degradation and deconjugation pathways determines the concentration of various ADC-related species in the body over time, including the intact ADC, unconjugated antibody, free payload, and various metabolites. aacrjournals.org

PathwayLocationMechanismResulting Products
Proteolytic DegradationMainly lysosomesEnzymatic breakdown of the entire ADC by proteases like Cathepsin B. nih.govmdpi.comFree MMAE, amino acids, linker fragments, and linker-payload-amino acid adducts (e.g., cys-VC-MMAE). aacrjournals.org
DeconjugationSystemic CirculationEnzymatic cleavage of the VC linker by enzymes like Ces1C (in mice) and neutrophil elastase. aacrjournals.orgnih.govFree linker-payload (VC-Pabc-MMAE) and unconjugated antibody.
Chemical instability of the maleimide (B117702) linkage (retro-Michael reaction). nih.govacs.orgFree drug-linker and potential for transfer to other molecules like albumin. aacrjournals.org

Impact of Chemical Modifications on Linker Stability

Given the challenges with linker stability, particularly the enzymatic lability in rodent plasma and the potential for maleimide instability, significant research has focused on chemical modifications to improve the performance of the this compound system.

Modifications to the Peptide Linker: To address the issue of premature cleavage by Ces1C in mouse plasma, researchers have explored modifications to the valine-citrulline dipeptide. One successful strategy has been the introduction of a polar acidic residue, such as glutamic acid, at the P3 position (immediately preceding the valine). nih.gov The resulting glutamic acid-valine-citrulline (EVCit) linker demonstrates significantly improved stability in mouse plasma by reducing its susceptibility to Ces1C cleavage, without compromising its efficient cleavage by intracellular Cathepsin B. springernature.comnih.gov Other modifications at this position with small hydrophobic or polar groups have also been shown to modulate the rate of cleavage by Ces1C. aacrjournals.org

Modifications to the Maleimide Linkage: To enhance the stability of the thioether bond, modifications to the maleimide component have been investigated. One approach involves replacing the maleimidocaproyl (mc) spacer with a bromoacetamidecaproyl (bac) group. acs.org This substitution results in a more stable thioether linkage with no measurable systemic drug release over two weeks in mice. acs.org Another strategy involves the use of self-hydrolyzing maleimides. researchgate.net These molecules incorporate a basic amino group adjacent to the maleimide, which catalyzes the hydrolysis of the thiosuccinimide ring. researchgate.net This "ring-opened" structure is resistant to the retro-Michael reaction, thereby preventing premature deconjugation. researchgate.net

These chemical modifications highlight the tunability of the this compound linker system, allowing for the optimization of its stability profile to better suit preclinical evaluation and potentially improve clinical outcomes.

Modification StrategyTarget ComponentExample ModificationImpact on Stability
Addition of a polar residuePeptide Linker (Val-Cit)Glutamic acid at the P3 position (EVCit)Increases stability in mouse plasma by reducing Ces1C cleavage, while maintaining Cathepsin B sensitivity. springernature.comnih.gov
Replacement of maleimide spacerLinkage to AntibodyBromoacetamidecaproyl (bac) instead of maleimidocaproyl (mc)Enhances the stability of the thioether bond, preventing premature drug release. acs.org
Use of self-hydrolyzing maleimidesLinkage to AntibodyIncorporation of a basic amino group near the maleimidePromotes rapid hydrolysis of the thiosuccinimide ring, creating a stable, "ring-opened" structure resistant to deconjugation. researchgate.net

Structural Modification and Structure Activity Relationship Sar Studies of Mc Vc Pabc Mmae

Modifications to the MC-VC-Pabc Linker Component

The linker is a critical determinant of an ADC's success, influencing its stability in circulation and the efficiency of payload release within the target cancer cell. aacrjournals.org Researchers are exploring various modifications to the MC-VC-Pabc linker to improve its performance.

Alterations to the Dipeptide Sequence (e.g., Valine-Alanine variations)

The valine-citrulline (VC) dipeptide is the most common cleavable linker in ADCs due to its good plasma stability and efficient cleavage by the lysosomal protease cathepsin B. mdpi.commdpi.com However, alternative dipeptide sequences are being investigated to modulate cleavage kinetics and hydrophobicity.

One notable variation is the substitution of citrulline with alanine (B10760859) to form a valine-alanine (VA) dipeptide. researchgate.netnih.govnih.gov The VA linker has demonstrated comparable performance to the VC linker in terms of cathepsin B-mediated cleavage and in vitro cytotoxicity when conjugated with MMAE. nih.govnih.gov A key advantage of the VA linker is its potential to create more hydrophilic high-drug-to-antibody ratio (DAR) ADCs compared to other peptide linkers, which can be beneficial when working with highly lipophilic payloads. bocsci.comaacrjournals.org Studies have shown that while the hydrophobic nature of the Val-Ala motif initially posed challenges in reactivity, the incorporation of polyethylene (B3416737) glycol (PEG) chains offset this issue, allowing for the generation of viable ADCs. rsc.org

Other dipeptide modifications have also been explored. For instance, substituting the P2-valine with residues like phenylalanine or the P1-citrulline with arginine have been part of foundational SAR studies. mdpi.com These studies established that a lipophilic residue at the P2 position enhances plasma stability, while a hydrophilic residue is preferred at the P1 position. mdpi.com

Dipeptide SequenceKey FindingsReferences
Valine-Citrulline (VC)Standard cleavable linker with good plasma stability and efficient cathepsin B cleavage. mdpi.commdpi.com
Valine-Alanine (VA)Comparable performance to VC, potentially more hydrophilic, beneficial for high DAR ADCs with lipophilic payloads. nih.govnih.govbocsci.comaacrjournals.org
Phenylalanine-LysineDemonstrated antigen-driven cellular activity in early ADC studies. mdpi.com

Modulation of the Self-Immolative Spacer

The para-aminobenzyl carbamate (B1207046) (PABC) spacer plays a crucial role by undergoing spontaneous 1,6-elimination after enzymatic cleavage of the dipeptide, ensuring the release of the unmodified payload. mdpi.comresearchgate.net Modifications to the PABC spacer are being investigated to improve stability and modulate the release kinetics. To enhance the stability of the linker system, substitutions have been made on the PABC ring. nih.gov Furthermore, hydrophilic modifications of the PABC spacer have been explored to create more hydrophilic ADCs, particularly at high drug-to-antibody ratios. aacrjournals.org

Introduction of Hydrophilic/Hydrophobic Moieties within the Linker

The hydrophobicity of the linker-payload can significantly impact an ADC's pharmacokinetic properties and potential for aggregation. axispharm.comnih.gov Highly hydrophobic ADCs can be rapidly cleared by the liver, reducing their effectiveness. axispharm.com To address this, researchers are incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker. axispharm.comfrontiersin.org

Derivatization and Analogues of the MMAE Payload

MMAE is a potent microtubule inhibitor and a widely used payload in ADCs. researchgate.netscispace.com However, its high potency also necessitates careful control to minimize off-target toxicity. Researchers are developing MMAE analogues and derivatives to refine its cytotoxic profile and improve its therapeutic index. acs.orgsci-hub.ru

Impact of Auristatin Analogues on Cytotoxic Potency

The auristatin family, of which MMAE is a member, offers a rich scaffold for SAR studies. acs.orgsci-hub.ru Modifications to the auristatin backbone, particularly at the N- and C-termini, have been widely reported. researchgate.netnih.gov For instance, monomethyl auristatin F (MMAF), which has a charged phenylalanine at its C-terminus, is less permeable and generally less potent than MMAE as a free drug. aacrjournals.orggoogle.com However, when delivered intracellularly via an ADC, it can be highly effective. google.com

Other modifications, such as N-terminal extensions and C-terminal modifications, have been explored to maximize the intracellular residence time of the auristatins. sci-hub.ru Some novel hydrophilic auristatins have shown greater in vitro potency and enhanced in vivo antitumor activity when conjugated via cleavable linkers. nih.gov For example, the hydrophilic modification of MMAE by attaching a glucuronic acid residue resulted in a significant decrease in the cytotoxicity of the free drug, but the corresponding ADC retained high potency. mdpi.com

Auristatin AnalogueKey Structural Difference from MMAEImpact on Cytotoxicity/PropertiesReferences
Monomethyl Auristatin F (MMAF)C-terminal phenylalanine (charged)Less membrane permeable, generally lower potency as free drug. aacrjournals.orggoogle.com
AzastatinN-terminal dimethylamine (B145610) groupsReported to be more cytotoxic than MMAE. nih.gov
MMAE-glucuronide (MMAU)Glucuronic acid at norephedrine (B3415761) residueSignificantly decreased free drug cytotoxicity, but ADC retained high potency. mdpi.com

Modifications Affecting Membrane Permeability and Bystander Effect

The ability of the released payload to permeate cell membranes and kill neighboring antigen-negative tumor cells, known as the bystander effect, is a crucial aspect of ADC efficacy. nih.govresearchgate.net This effect is largely dependent on the physicochemical properties of the payload, particularly its membrane permeability. aacrjournals.org

Influence of Conjugation Site and DAR on Biological Activity

The site of conjugation significantly influences the homogeneity and stability of an ADC. nih.gov Traditional conjugation methods, such as the alkylation of interchain cysteine residues after their reduction, typically result in a heterogeneous mixture of ADC species. explorationpub.comresearchgate.net This mixture can contain antibodies with varying numbers of drug molecules (e.g., DARs of 0, 2, 4, 6, and 8), with an average DAR often around 3.5 to 4. researchgate.netnih.gov This heterogeneity presents challenges for manufacturing and analytical characterization and can impact the ADC's pharmacokinetic profile. nih.gov

To address the issue of heterogeneity, site-specific conjugation techniques have been developed. nih.gov These methods involve engineering specific sites on the antibody, such as introducing cysteine or glutamine residues, to allow for precise attachment of the linker-payload. nih.govrsc.org This results in a homogeneous ADC population with a well-defined DAR, such as a DAR of exactly 2 or 4. rsc.orgresearchgate.net Research on a site-specifically conjugated anti-CD79b ADC with a defined DAR of 2 demonstrated favorable biophysical properties and potent cytotoxicity. researchgate.net While site-specific conjugation improves homogeneity, some studies have shown that the in vivo efficacy of these homogeneous ADCs can be similar to that of heterogeneous ADCs with a comparable average DAR. rsc.org

The drug-to-antibody ratio (DAR) is a critical quality attribute that directly links to the potency and pharmacology of an ADC. nih.gov A low DAR may result in insufficient efficacy, whereas a high DAR can lead to increased systemic toxicity and altered pharmacokinetics due to the lipophilic nature of MMAE. nih.govbmj.com For potent tubulin inhibitors like MMAE, a DAR of approximately 4 is often considered optimal and is used in clinically approved ADCs like brentuximab vedotin. researchgate.netamegroups.cnnih.gov Investigations using anti-CD30 MMAE ADCs determined that a DAR of 4 exhibited the highest therapeutic index in xenograft models when compared to ADCs with DARs of 2 and 8. researchgate.net Similarly, a trastuzumab-based conjugate with a DAR of 4 showed the highest in vitro potency compared to lower DAR versions. researchgate.net

However, increasing the DAR is not always correlated with better outcomes and can negatively impact the ADC's physical and chemical properties. Higher DAR values have been shown to increase the propensity for aggregation and decrease thermal stability.

ADC PropertyDARObservationReference
Aggregation4.6Showed significant aggregation (at least 17% at day 0) which increased over time in plasma. acs.org
Aggregation3.4Demonstrated moderate aggregation levels over time in plasma. acs.org
Aggregation2.4Showed the lowest levels of aggregation among the tested variants. acs.org
Thermal Stability4.0Less stable than the ADC with a DAR of 1.9. explorationpub.com
Thermal Stability1.9Showed slightly higher thermal stability and enthalpy than the ADC with a DAR of 4.0. explorationpub.com

Furthermore, the relationship between DAR and in vivo efficacy is complex. While higher DAR may increase potency in vitro, this does not always translate to superior in vivo performance. researchgate.net For instance, a homogeneous anti-MUC16 ADC with a low DAR of 1.6 was found to be at least as efficacious in a rat xenograft model as its heterogeneous counterpart with a higher average DAR of 3.1. rsc.org In another study, a site-specific anti-CD79b-MMAE ADC with a DAR of 2 demonstrated equal antitumor efficacy at half the payload dose compared to polatuzumab vedotin, which has a higher average DAR. researchgate.net High DAR species (e.g., DAR 8) can also be cleared more rapidly from circulation, potentially limiting their therapeutic effect. researchgate.net

ADC TargetDARKey Finding on Efficacy/PotencyReference
CD302, 4, 8DAR 4 demonstrated the highest therapeutic index in xenograft-bearing mice. researchgate.net
HER24Revealed highest potency in vitro and significantly increased in vivo efficacy compared to lower DAR conjugates. researchgate.net
CD79b2 (Site-Specific)Showed equal antitumor efficacy at half the payload dose compared with polatuzumab vedotin (higher avg. DAR). researchgate.net
MUC161.6 (Homogeneous) vs. 3.1 (Heterogeneous)The homogeneous, lower DAR ADC was at least as efficacious as the heterogeneous, higher DAR ADC. rsc.org

Future Research Directions and Innovations for Mc Vc Pabc Mmae Systems

Development of Novel Analytical Probes and Assays for MC-VC-Pabc-MMAE Release

A critical area of future research is the creation of more sophisticated analytical tools to monitor the release of MMAE from the MC-VC-Pabc linker system. The stability and purity of the active small molecule drug conjugated to the antibody are crucial quality attributes, yet they are challenging to assess post-conjugation. nih.gov Developing novel probes and assays is essential for quality control during manufacturing and for a deeper understanding of the drug-release mechanism in preclinical studies.

Current research has highlighted the use of enzymatic deconjugation to facilitate the analysis of the conjugated payload. nih.gov One such method employs the protease papain, which has been shown to efficiently cleave the valine-citrulline linker, allowing the released drug to be characterized by methods like reversed-phase high-performance liquid chromatography (HPLC). nih.gov Future work will likely focus on optimizing these enzymatic methods and exploring new enzymes for broader applicability. The goal is to develop a robust toolkit that can be applied generally to ADCs featuring a valine-citrulline linker to ensure product quality, efficacy, and safety. nih.gov

Furthermore, there is a need for real-time, dynamic assays that can track payload release within the cellular environment. This could involve the design of fluorescently quenched probes integrated into the linker, which would emit a signal upon cleavage by lysosomal proteases like cathepsin B. Such tools would provide invaluable data on the kinetics and subcellular location of drug release, moving beyond the current static endpoint measurements.

Table 1: Research Focus for Analytical Methods for this compound

Research AreaObjectivePotential TechniquesReference
Enzymatic Deconjugation To accurately assess the purity and stability of the conjugated MMAE.Screening of proteases (e.g., papain) for efficient cleavage of the VC linker, followed by HPLC and mass spectrometry analysis. nih.gov
Real-Time Release Probes To monitor the kinetics and location of MMAE release inside target cells.Development of FRET-based or other fluorescently-quenched probes incorporated into the linker system.
High-Throughput Assays To accelerate the screening of new ADC constructs and formulations.Miniaturization of existing assays and development of plate-based methods for measuring linker stability and drug release.

Exploration of this compound in Multi-Modal Research Strategies (e.g., combination with immunotherapy in preclinical models)

A highly promising frontier for ADCs featuring the this compound system is their use in multi-modal therapeutic strategies, particularly in combination with immunotherapy. nih.gov A strong biological rationale supports combining ADCs with immune checkpoint inhibitors (ICIs) to overcome resistance and improve patient outcomes. nih.govresearchgate.net The cytotoxic payload, MMAE, can induce immunogenic cell death (ICD), a process that releases tumor antigens and damage-associated molecular patterns (DAMPs). nih.govresearchgate.net This, in turn, can stimulate an antitumor immune response by promoting the maturation of dendritic cells and increasing the infiltration of T-lymphocytes into the tumor microenvironment. nih.govresearchgate.netbiochempeg.com

ADCs can also upregulate the expression of immune regulatory proteins like PD-L1 and major histocompatibility complex (MHC) molecules on cancer cells. biochempeg.comoaepublish.com This enhanced immunogenicity makes tumors more susceptible to the effects of ICIs, which work to reinvigorate exhausted T cells. nih.gov Preclinical studies combining HER2-targeting ADCs with ICIs have already demonstrated synergistic activity. biochempeg.com Future research will focus on optimizing these combinations, exploring novel pairings with other immunomodulatory agents, and defining the ideal sequencing and scheduling to maximize synergistic effects. nih.govfrontiersin.org

Beyond immunotherapy, combining this compound-based ADCs with other anticancer agents like chemotherapy (e.g., taxanes) or molecularly targeted drugs is an active area of investigation. biochempeg.comoaepublish.comfrontiersin.org These combinations aim to exploit complementary mechanisms of action, such as targeting different phases of the cell cycle or simultaneously blocking multiple oncogenic signaling pathways. biochempeg.comoaepublish.com

Table 2: Rationale for Combining this compound ADCs with Other Therapies

Combination PartnerSynergistic MechanismDesired OutcomeReferences
Immune Checkpoint Inhibitors (ICIs) ADC induces immunogenic cell death (ICD) and upregulates PD-L1; ICI reinvigorates T-cells to attack the now more "visible" tumor.Enhanced and more durable anti-tumor immune response. nih.govresearchgate.netbiochempeg.comoaepublish.com
Chemotherapy (e.g., Taxanes) Agents target different stages of the cell cycle; chemotherapy may enhance ADC internalization and drug delivery.Increased cytotoxicity and overcoming resistance to single-agent therapy. oaepublish.comfrontiersin.org
Targeted Molecular Agents Simultaneous blockade of multiple oncogenic pathways or double-blockade of a specific pathway.More effective suppression of downstream signaling and tumor growth. biochempeg.comoaepublish.com

Theoretical Modeling and Computational Chemistry for this compound Conjugate Design

The design and optimization of ADCs are increasingly being accelerated by in silico methods. aganitha.aicomputabio.com Theoretical modeling and computational chemistry are becoming indispensable tools for predicting and refining the properties of this compound conjugates before they are synthesized in the lab. itn.ptdigitellinc.com These computational approaches allow for the rapid, data-driven evaluation of numerous ADC designs, saving significant time and resources. aganitha.aipatsnap.com

Key areas where computational modeling is making an impact include:

Linker and Conjugation Site Analysis: Algorithms can analyze the three-dimensional structure of an antibody to predict the most suitable sites for conjugation, considering factors like solvent accessibility and local reactivity. aganitha.ainih.gov Molecular dynamics simulations can model the behavior of the MC-VC-Pabc linker to predict its stability, flexibility, and how its properties (e.g., hydrophobicity) might influence ADC aggregation. digitellinc.com

Property Prediction with AI/ML: Machine learning (ML) and artificial intelligence (AI) models are being trained on large datasets of existing ADCs to predict crucial properties. patsnap.comfrontiersin.org These models can forecast the stability of the linker in circulation, the efficiency of drug release, and even potential therapeutic activity, guiding the selection of the most promising candidates for development. aganitha.aipatsnap.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Quantitative systems pharmacology (QSP) models are used to simulate the complex journey of an ADC in the body. itn.ptbiorxiv.org These models can track the ADC's distribution, its binding to tumor cells, the intracellular release of MMAE, and the resulting cell-killing effect, providing insights that are difficult to obtain through experiments alone. biorxiv.org

Future research will focus on integrating these computational tools into closed-loop design frameworks, where in silico predictions are rapidly tested by high-throughput experiments, and the results are fed back to further refine the predictive models. frontiersin.org

Table 4: Applications of Computational Chemistry in ADC Design

ApplicationComputational MethodObjectiveReferences
Conjugation Site Selection Structural modeling, electrostatic analysis.Identify optimal nucleophilic residues (cysteine, lysine) for conjugation. aganitha.ainih.gov
Linker Optimization Molecular dynamics, QSAR, machine learning.Predict how linker modifications affect ADC stability, solubility, and aggregation. aganitha.aidigitellinc.compatsnap.com
Efficacy & PK/PD Prediction QSP modeling, AI/ML algorithms.Forecast therapeutic activity and in vivo behavior to guide candidate selection. itn.ptfrontiersin.orgbiorxiv.org

Investigation of Environmental and Degradation Pathways Beyond Biological Systems (Academic Perspective)

While the primary focus of ADC research is on their biological activity, an academic understanding of their environmental fate and degradation pathways is an emerging area of interest. The this compound system contains several chemical moieties whose stability and degradation outside of a biological context warrant investigation.

The maleimide (B117702) group, used for conjugation to antibody thiols, is central to this discussion. The resulting thiosuccinimide linkage, while often considered stable, can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. researchgate.netnih.gov The rate of this reaction and the stability of the conjugate are influenced by factors such as pH and the local chemical environment. mdpi.comuu.nl Hydrolysis of the succinimide (B58015) ring to form a stable succinamic acid derivative can prevent this thiol exchange. mdpi.comucl.ac.uk Understanding the kinetics of these competing degradation pathways (thiol exchange vs. hydrolysis) under various environmental conditions (e.g., different pH levels, presence of reducing agents) is a key academic question.

Table 5: Potential Degradation Pathways of this compound Components

ComponentPotential Degradation PathwayInfluencing FactorsConsequenceReferences
Maleimide-Thiol Linkage Retro-Michael reaction (thiol exchange)Presence of reducing agents (thiols), pH.Deconjugation of the linker-payload from the antibody. researchgate.netnih.gov
Maleimide-Thiol Linkage Succinimide ring hydrolysispH (alkaline conditions promote hydrolysis), temperature.Formation of a more stable, ring-opened conjugate that resists thiol exchange. mdpi.comuu.nlucl.ac.uk
vc-MMAE complex Microbial degradationPresence of suitable microorganisms.Primary degradation of the linker-drug complex. roche.com
MMAE payload Abiotic degradation (e.g., photolysis, hydrolysis)Light exposure, water, pH.Transformation of the free cytotoxic agent in an environmental setting.

Q & A

Q. What is the standard methodology for synthesizing and conjugating MC-VC-PABC-MMAE to antibodies in ADC development?

this compound is conjugated to antibodies via partial reduction of interchain disulfide bonds, exposing free thiol groups on cysteine residues. The maleimide group in this compound reacts with these thiols through a thiol-maleimide "click" reaction. Post-conjugation, purification via dialysis removes unreacted components, yielding an antibody-drug conjugate (ADC) with controlled drug-to-antibody ratios (DAR). Key validation steps include MALDI-TOF–MS to confirm conjugate mass and hydrophobic interaction chromatography (HIC) to assess DAR distribution .

Q. Which analytical techniques are essential for determining the Drug-to-Antibody Ratio (DAR) of this compound ADCs?

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity differences caused by drug loading. DAR is calculated as a weighted average of peak areas (e.g., DAR = 3.6 in HIC data from Figure 3 and Table 1) .
  • UV-VIS Spectroscopy: Measures absorbance at 253 nm (MMAE-specific) and 280 nm (antibody-specific) to calculate DAR using extinction coefficients .
  • MALDI-TOF–MS: Verifies molecular mass of the conjugate (e.g., 8438.14 Da observed vs. 8394.48 Da theoretical) .

Q. How does the choice of antibody reduction method impact this compound conjugation efficiency?

Partial reduction (e.g., using tris(2-carboxyethyl)phosphine, TCEP) selectively opens interchain disulfide bonds, preserving antibody stability while enabling controlled conjugation. Over-reduction can lead to heterogeneous DAR distributions or aggregation. Optimization of reduction time and reagent concentration is critical to balance DAR and structural integrity .

Advanced Research Questions

Q. What strategies mitigate heterogeneity in this compound ADC preparations?

  • Chromatographic Purification: HIC or size-exclusion chromatography isolates ADC species with defined DAR values.
  • Site-Specific Conjugation: Engineering cysteine or non-natural amino acids reduces stochastic labeling .
  • DAR Distribution Analysis: Statistical modeling of HIC data (e.g., weighted averages) quantifies heterogeneity and correlates it with in vitro potency .

Q. How can researchers address discrepancies in reported DAR values across studies using this compound?

Discrepancies often arise from variations in reduction efficiency, conjugation conditions, or analytical methods. To reconcile

  • Standardize reduction protocols (e.g., TCEP concentration, pH).
  • Cross-validate DAR using orthogonal techniques (HIC + UV-VIS).
  • Report detailed methodologies, including extinction coefficients and instrument parameters .

Q. What methodologies improve the in vivo stability of this compound linkers?

  • Linker Optimization: Modify the valine-citrulline (VC) dipeptide sequence to resist premature cleavage by extracellular proteases.
  • In Vitro Stability Assays: Incubate ADCs in human plasma and quantify free MMAE via LC-MS to assess linker robustness.
  • Structural Analysis: Use circular dichroism (CD) or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to monitor conformational changes affecting stability .

Q. How do researchers analyze the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound ADCs?

  • Animal Studies: Measure plasma ADC clearance and tumor MMAE accumulation over time.
  • Tumor Xenograft Models: Correlate DAR with tumor growth inhibition (e.g., using HER2-positive models for ZHER2:342-MMAE).
  • Compartmental Modeling: Predict ADC distribution and payload release kinetics using nonlinear mixed-effects modeling .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing this compound ADC efficacy data?

  • Dose-Response Curves: Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values.
  • Error Reporting: Include standard deviations for triplicate experiments (e.g., Table 1 in ).
  • Survival Studies: Use Kaplan-Meier analysis with log-rank tests for in vivo efficacy .

Q. How should researchers present chromatographic and spectral data for this compound ADCs in publications?

  • HIC Chromatograms: Label peaks with DAR values (0–8) and include retention times (Figure 3 in ).
  • MALDI-TOF–MS Spectra: Annotate observed vs. theoretical masses and resolution parameters (Figure 2b in ).
  • UV-VIS Data: Report absorbance ratios (A₂₅₃/A₂₈₀) and extinction coefficients used for DAR calculations .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound ADC studies?

  • Detailed Protocols: Document reduction, conjugation, and purification steps (e.g., dialysis membrane molecular weight cutoff, buffer compositions).
  • Data Sharing: Deposit raw HIC, MS, and PK-PD data in repositories like Zenodo or Figshare.
  • Reagent Validation: Use commercial reference standards (e.g., enfortumab vedotin) for method cross-validation .

Q. What ethical guidelines apply to preclinical studies involving this compound ADCs?

  • Animal Welfare: Follow ARRIVE 2.0 guidelines for tumor xenograft studies, including randomization and blinding.
  • Data Transparency: Disclose conflicts of interest and negative results (e.g., lack of efficacy in certain models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.